Totrombopag vs. Eltrombopag: In Vitro TpoR Potency Comparison
Totrombopag demonstrates a TpoR binding potency (IC50) of 170 nM [1]. In comparison, eltrombopag (the lead compound for which Totrombopag was designed as a backup) demonstrates an EC50 of 0.27 μM (270 nM) in BAF3/IRF-1/hTpoR reporter cells . The two compounds show comparable nanomolar potency ranges, though assay conditions differ (binding vs. functional reporter assay). Totrombopag's pKi for TpoR is reported as 7.76 [1].
| Evidence Dimension | TpoR binding affinity / functional activation |
|---|---|
| Target Compound Data | IC50 = 170 nM; pKi = 7.76 |
| Comparator Or Baseline | Eltrombopag: EC50 = 0.27 μM (270 nM) |
| Quantified Difference | Totrombopag IC50 (170 nM) vs. Eltrombopag EC50 (270 nM); note different assay endpoints (binding vs. functional reporter) |
| Conditions | Totrombopag: TpoR binding assay; Eltrombopag: BAF3 cells transfected with luciferase reporter under IRF-1 promoter and human TpoR |
Why This Matters
For researchers requiring a TpoR agonist with potency in the mid-nanomolar range that is structurally distinct from eltrombopag, Totrombopag choline offers a viable alternative tool compound.
- [1] Therapeutic Target Database (TTD). Thrombopoietin receptor (MPL) Target Entry. Totrombopag: IC50 = 170 nM; pKi = 7.76. View Source
